Hexadecyl 3,4,4-trichlorobut-3-enoate
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Overview
Description
Hexadecyl 3,4,4-trichlorobut-3-enoate: is a chemical compound with the molecular formula C20H35Cl3O2. It is an ester derivative of 3,4,4-trichlorobut-3-enoic acid and hexadecanol. This compound is known for its unique chemical structure, which includes a long hexadecyl chain and a trichlorobutenoate moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 3,4,4-trichlorobut-3-enoate can be synthesized through the esterification reaction between 3,4,4-trichlorobut-3-enoic acid and hexadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichlorobutenoate moiety to less chlorinated derivatives.
Substitution: The chlorine atoms in the trichlorobutenoate moiety can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Hexadecyl 3,4,4-trichlorobut-3-enoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of hexadecyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets and pathways. The trichlorobutenoate moiety can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The long hexadecyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt membrane integrity.
Comparison with Similar Compounds
Hexadecyl 3,4,4-trichlorobut-3-enoate can be compared with other similar compounds, such as:
Hexadecyl 3,4-dichlorobut-3-enoate: This compound has two chlorine atoms instead of three, resulting in different chemical reactivity and biological activity.
Hexadecyl 3,4,4-trichlorobut-2-enoate: The position of the double bond is different, leading to variations in chemical properties and applications.
Hexadecyl 3,4,4-trichlorobutanoate:
This compound is unique due to its specific combination of a long alkyl chain and a trichlorobutenoate moiety, which imparts distinctive chemical and biological properties.
Properties
CAS No. |
632299-93-5 |
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Molecular Formula |
C20H35Cl3O2 |
Molecular Weight |
413.8 g/mol |
IUPAC Name |
hexadecyl 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C20H35Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-19(24)17-18(21)20(22)23/h2-17H2,1H3 |
InChI Key |
JSADBUDDQVQWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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